molecular formula C28H25N3O3 B2887590 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-44-2

3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2887590
CAS No.: 872198-44-2
M. Wt: 451.526
InChI Key: CKSBBOJIEIEFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Key substituents include a 4-ethoxyphenyl group at position 3 and a 3-methylbenzyl group at position 4. The ethoxy group enhances lipophilicity, while the methylbenzyl substituent may influence receptor binding specificity. Pyrazoloquinolines are pharmacologically significant, with reported activities such as anticancer, anti-inflammatory, and enzyme inhibition (e.g., COX-2, PDE4) .

Properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-32-21-9-7-20(8-10-21)27-23-17-31(16-19-6-4-5-18(2)13-19)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBBOJIEIEFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

This compound belongs to the class of pyrazoloquinolines, characterized by their unique dioxin and pyrazole moieties. The structure can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 336.42 g/mol

The presence of the ethoxy and methylbenzyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. A study demonstrated that related pyrazoloquinolines can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways and inflammatory responses .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related pyrazoloquinoline in human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation with an IC50_{50} value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study assessing various derivatives of pyrazoloquinolines against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. The study concluded that structural modifications could enhance antimicrobial activity, warranting further investigation into this specific compound's efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialMIC = 32 µg/mL against S. aureus
NeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their substituent variations:

Compound Name R3 R5 Molecular Formula Molecular Weight (g/mol) Key Modifications
Target Compound 4-Ethoxyphenyl 3-Methylbenzyl C28H25N3O3 451.5 [1,4]Dioxino fusion; dihydro backbone
3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline 4-Ethylphenyl 3-Fluorobenzyl C27H22FN3O2 439.5 Fluorine substitution enhances electronegativity
3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-(3-Methoxybenzyl)Pyrazolo[4,3-c]Quinoline 4-Ethoxyphenyl 3-Methoxybenzyl C28H25N3O4 469.5 Additional methoxy groups increase polarity
8-Ethoxy-3-(4-Methoxyphenyl)-5-(3-Methylbenzyl)Pyrazolo[4,3-c]Quinoline 4-Methoxyphenyl 3-Methylbenzyl C27H25N3O2 447.5 Ethoxy vs. methoxy positional isomerism

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at R5 (as in ) may improve metabolic stability but reduce solubility compared to the target compound’s methyl group.
  • Positional Isomerism : Ethoxy vs. methoxy at R3 () alters electronic effects, with ethoxy providing greater steric bulk.
Pharmacological Activity Comparison
Compound Reported Activities Mechanism/Receptor Interaction Reference
Target Compound Potential β-glucuronidase inhibition (inferred from structural class) Likely competitive inhibition via hydrophobic interactions
CGS-9896 (Pyrazoloquinoline derivative) Anxiolytic, anticonvulsant GABAA receptor modulation
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline Anticancer (unspecified targets) DNA intercalation or kinase inhibition inferred
KB-2 Derivatives (Pyrazoloquinolines) Bacterial β-glucuronidase inhibition (IC50 < 1 µM) Active site binding via aryl and heterocyclic motifs

Key Insights :

  • The target compound’s 3-methylbenzyl group may enhance selectivity for β-glucuronidase over GABAA receptors, differentiating it from CGS-9896 .
  • Compared to simpler quinolines (e.g., ), the [1,4]dioxino fusion in the target compound likely improves metabolic stability and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.